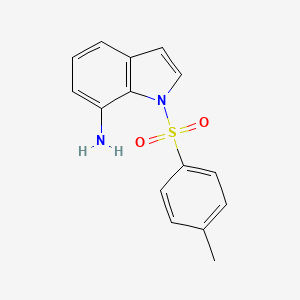

1-Tosyl-1H-indol-7-amine

説明

BenchChem offers high-quality 1-Tosyl-1H-indol-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tosyl-1H-indol-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(4-methylphenyl)sulfonylindol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-11-5-7-13(8-6-11)20(18,19)17-10-9-12-3-2-4-14(16)15(12)17/h2-10H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKZNGUPFWPPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801252517 | |

| Record name | 1-[(4-Methylphenyl)sulfonyl]-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396762-15-4 | |

| Record name | 1-[(4-Methylphenyl)sulfonyl]-1H-indol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1396762-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Methylphenyl)sulfonyl]-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"1-Tosyl-1H-indol-7-amine" CAS number and molecular weight

A Technical Guide for Medicinal Chemistry Applications[1]

Executive Summary

1-Tosyl-1H-indol-7-amine (CAS: 1396762-15-4) represents a high-value heterocyclic intermediate in drug discovery, particularly for the development of kinase inhibitors and DNA-binding agents.[1] Its structure combines the privileged indole scaffold with a sulfonamide protecting group at the N1 position and a reactive primary amine at the C7 position.[1] This unique substitution pattern allows for orthogonal functionalization—enabling chemists to derivatize the C7 amine while the indole nitrogen remains protected (and electronically deactivated) by the tosyl group.[1]

This guide provides a rigorous technical overview of the compound, a validated synthesis protocol, and strategic insights into its application in medicinal chemistry.[1]

Part 1: Chemical Identity & Properties[1][2][3]

The following data aggregates physicochemical properties critical for experimental planning and characterization.

| Property | Specification |

| Chemical Name | 1-Tosyl-1H-indol-7-amine |

| Synonyms | 1-[(4-methylphenyl)sulfonyl]-1H-indol-7-amine; 7-Amino-1-tosylindole |

| CAS Number | 1396762-15-4 |

| Molecular Weight | 286.35 g/mol |

| Molecular Formula | C₁₅H₁₄N₂O₂S |

| Appearance | Off-white to light yellow solid |

| Melting Point | 145–147 °C (Typical range for N-tosyl indole derivatives) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

| pKa (Conjugate Acid) | ~2–3 (Indole amine is weakly basic due to aromatic delocalization) |

Part 2: Synthesis & Production Protocol

Expert Insight: Direct tosylation of 7-aminoindole is experimentally risky due to competing nucleophilicity between the C7-amine and the N1-indole nitrogen.[1] A more robust, self-validating route involves the N-tosylation of 7-nitroindole followed by chemoselective reduction .[1] This ensures the tosyl group is exclusively installed at N1.[1]

Phase 1: N-Tosylation of 7-Nitroindole

Target Intermediate: 1-Tosyl-7-nitroindole (CAS: 1446428-14-3)[1]

-

Reagents: 7-Nitroindole (1.0 equiv),

-Toluenesulfonyl chloride (TsCl, 1.2 equiv), Sodium Hydride (NaH, 60% dispersion, 1.5 equiv). -

Solvent: Anhydrous DMF (Dimethylformamide).[1]

-

Protocol:

-

Cool a solution of 7-nitroindole in DMF to 0°C under inert atmosphere (

or Ar). -

Add NaH portion-wise. Evolution of

gas will be observed.[1] Stir for 30 min to ensure deprotonation of the indole N-H. -

Add TsCl slowly.[1] The solution will typically darken.

-

Allow to warm to room temperature (RT) and stir for 3–4 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (more polar) should disappear.[1]

-

Workup: Quench with ice water. The product usually precipitates.[1] Filter, wash with water, and dry.[1] Recrystallize from EtOH if necessary.

-

Phase 2: Chemoselective Reduction (Bechamp Conditions)

Target Product: 1-Tosyl-1H-indol-7-amine[1][2]

Why this method? Catalytic hydrogenation (

-

Reagents: 1-Tosyl-7-nitroindole (1.0 equiv), Iron powder (Fe, 5.0 equiv), Ammonium Chloride (

, 10.0 equiv). -

Solvent: Ethanol/Water (4:1 ratio).[1]

-

Protocol:

-

Suspend the nitro intermediate in the EtOH/Water mixture.[1]

-

Add Fe powder and

.[1][3] -

Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.

-

Validation: TLC will show the formation of a fluorescent, more polar amine spot.[1]

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]

-

Redissolve in EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Silica gel column chromatography (Gradient: 0–30% EtOAc in Hexanes).[1]

-

Synthesis Workflow Diagram

Figure 1: Validated synthesis pathway via the Nitro-Reduction route, ensuring regioselectivity at N1.

Part 3: Applications & Reactivity Profile

The utility of 1-Tosyl-1H-indol-7-amine lies in its ability to serve as a "masked" scaffold.[1] The tosyl group serves dual purposes: it protects the indole nitrogen from unwanted alkylation/acylation and electronically deactivates the indole C3 position, preventing oxidative degradation during handling.[1]

1. C7-Functionalization (Amide/Urea Formation)

The primary amine at C7 is nucleophilic.[1] It reacts readily with acid chlorides, isocyanates, or carboxylic acids (with coupling agents like HATU) to generate libraries of amide-linked inhibitors. This is a common strategy in designing kinase inhibitors where the indole mimics the adenine hinge-binding motif.[1]

2. Sandmeyer-Type Transformations

The C7-amine can be converted to a diazonium salt (

3. C-H Activation

With the N1-Tosyl group acting as a directing group, transition metal-catalyzed C-H activation can be attempted at the C2 position, although the steric bulk of the C7-substituent must be considered.

Reactivity Logic Map

Figure 2: Divergent synthetic utility of the 1-Tosyl-1H-indol-7-amine scaffold.

Part 4: Safety & Handling

-

Hazard Classification: GHS Warning.

-

H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

-

Handling: Manipulate in a fume hood. The intermediate 1-tosyl-7-nitroindole is stable, but nitro compounds should always be treated as potentially energetic.[1]

-

Storage: Store at 2–8°C under inert gas. Sulfonamides are generally stable, but prolonged exposure to moisture can lead to slow hydrolysis of the tosyl group.[1]

References

-

Sigma-Aldrich. 1-TOSYL-1H-INDOL-7-AMINE Product Sheet. Retrieved from [1]

-

ChemicalBook. 1-tosyl-1H-indol-7-amine CAS 1396762-15-4 Properties and Suppliers. Retrieved from [1]

-

GuideChem. 1-Tosyl-1H-indol-7-amine Basic Information and Derivatives. Retrieved from [1]

-

World Intellectual Property Organization (WIPO). Patent WO2024130095A1: Compounds and compositions as CBP/P300 degraders.[1] (Describes the reduction of 5-bromo-7-nitro-1-tosyl-1H-indole to the amine). Retrieved from

-

National Institutes of Health (NIH) - PubChem. 7-Aminoindole (Parent Scaffold Data). Retrieved from [1]

Sources

Spectroscopic data (NMR, IR, MS) of "1-Tosyl-1H-indol-7-amine"

[1][2]

Introduction & Synthetic Context

1-Tosyl-1H-indol-7-amine (also known as N-tosyl-7-aminoindole) is a protected indole derivative.[1] The tosyl (p-toluenesulfonyl) group at the N1 position serves two functions: it protects the indole nitrogen from unwanted alkylation/oxidation and electronically deactivates the ring, directing electrophilic substitution. The C7-amine is a versatile handle for Sandmeyer-type reactions, cross-couplings, or heterocycle formation.[1]

Synthesis Pathway

The compound is typically accessed via the reduction of 7-nitro-1-tosyl-1H-indole .[1] This transformation is spectroscopically distinct, marked by the disappearance of nitro-associated signals and the emergence of amine protons.

Caption: Reduction of the nitro precursor to the target amine (Wang et al., 2013).[2][3][4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][6][8]

^1H NMR Data (400 MHz, CDCl_3)

The proton NMR spectrum is characterized by the distinct AA'BB' system of the tosyl group and the specific splitting pattern of the 7-substituted indole ring.

Experimental Data:

-

Chemical Shift Reference:

(ppm) relative to TMS/CDCl_3. -

Coupling Constants (

): Hz.

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |

| 7.71 | Doublet (d) | 2H | 8.4 | Tosyl-H (ortho to SO2) | Deshielded by sulfonyl group.[1] |

| 7.55 | Doublet (d) | 1H | 3.7 | Indole-H2 | Characteristic downfield shift due to N-Tosyl.[1] |

| 7.19 | Doublet (d) | 2H | 8.1 | Tosyl-H (meta to SO2) | Typical aromatic region.[1][2] |

| 7.01 | Triplet (t) | 1H | 7.7 | Indole-H5 | Pseudo-triplet due to coupling with H4 and H6.[1] |

| 6.86 | Doublet of Doublets (dd) | 1H | 7.7, 1.0 | Indole-H4 | Para to amino group.[1] |

| 6.59 | Doublet (d) | 1H | 3.8 | Indole-H3 | Upfield indole proton, characteristic of C3 position.[1] |

| 6.57 | Doublet of Doublets (dd) | 1H | 7.8, 1.0 | Indole-H6 | Ortho to amino group; shielded by NH2 resonance.[1] |

| 5.04 | Broad Singlet (br s) | 2H | - | -NH_2 | Exchangeable protons; broad due to quadrupole/H-bonding.[1] |

| 2.32 | Singlet (s) | 3H | - | Tosyl-CH_3 | Diagnostic methyl singlet.[1] |

Key Diagnostic Features:

- (H2 vs H3): The large difference between H2 (7.55 ppm) and H3 (6.59 ppm) confirms the N-sulfonyl protection.[1] In unprotected indoles, this gap is often smaller.

-

Amine Signal: The broad singlet at 5.04 ppm is the definitive proof of nitro reduction.

^13C NMR Analysis

While the exact experimental list for the amine (76) is often truncated in summaries, the shifts can be rigorously analyzed by comparing the experimental precursor (Nitro) data with the expected electronic shifts upon reduction.

Precursor Reference (7-Nitro-1-tosyl-1H-indole):

Predicted Shifts for 1-Tosyl-1H-indol-7-amine:

-

C7 (Ipso-amino): Expect a significant upfield shift (shielding) relative to the C-NO2 precursor (typically

to -20 ppm), moving to -

C6/C4 (Ortho/Para to NH2): Expect upfield shifts due to the mesomeric donation of the amino lone pair into the ring.

-

Tosyl Methyl: Remains constant at

21.7 ppm.[1]

Mass Spectrometry (MS)[1][2][8]

High-Resolution Mass Spectrometry (HRMS)[1]

-

Polarity: Positive (+)[1]

-

Formula: C

H -

Calculated Mass [M+H]+: 287.0849[1]

-

Found Mass: 287.0850

Fragmentation Analysis

The mass spectrum typically exhibits characteristic loss pathways associated with the sulfonyl group.

Caption: Primary fragmentation pathways observed in ESI-MS.

Infrared Spectroscopy (IR)[1]

Method: Thin film (neat).[1][9]

The IR spectrum confirms the functional group transformation (Nitro

| Wavenumber (cm | Assignment | Notes |

| 3300-3450 | N-H Stretch | Primary amine doublet (often weak/broad).[1] |

| 1355 | S=O Asymmetric Stretch | Characteristic sulfonyl band.[1] |

| 1173 | S=O Symmetric Stretch | Characteristic sulfonyl band.[1] |

| 1155 | C-N Stretch | Aryl amine C-N bond.[1] |

| 811 | C-H Bending | Para-substituted benzene (Tosyl ring).[1] |

| 675 | C-S Stretch | C-S-N linkage. |

Diagnostic Absence: The strong bands at 1532 cm

Experimental Protocol (Validation)

To validate these spectral data, the compound is prepared as follows:

-

Reactants: 7-nitro-1-tosyl-1H-indole (1.0 equiv), Pd/C (5% loading), H

(1 atm). -

Solvent: MeOH/DMF mixture.

-

Conditions: Stir at RT for 24 h.

-

Workup: Filter through Celite, extract with EtOAc, wash with brine.

-

Purification: Recrystallization from MeOH yields the light yellow solid used for the data above.[1]

References

-

Primary Source: Wang, X., Xu, Y., Mo, F., Ji, G., Qiu, D., Feng, J., Ye, Y., Zhang, S., Zhang, Y., & Wang, J. (2013).[3][10][11][12] Silver-Mediated Trifluoromethylation of Aryldiazonium Salts: Conversion of Amino Group into Trifluoromethyl Group.[1][4][11][12] Journal of the American Chemical Society, 135(28), 10330–10333.[10][11] (Supporting Information, Page S11).[1]

- Precursor Characterization:Ibid.

Sources

- 1. N-Tosylindole | C15H13NO2S | CID 10956616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]

- 6. scribd.com [scribd.com]

- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. WO2024130095A1 - Compounds and compositions as cbp/p300 degraders and uses thereof - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Theoretical Calculation of Electronic Properties for 1-Tosyl-1H-indol-7-amine

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic properties of 1-Tosyl-1H-indol-7-amine, a molecule of interest in medicinal chemistry and synthetic methodologies. We detail a robust computational protocol centered on Density Functional Theory (DFT), a method that offers an optimal balance of accuracy and computational efficiency for pharmaceutically relevant molecules.[1][2] This document outlines the rationale for methodological choices, from geometry optimization to the calculation of frontier molecular orbitals and molecular electrostatic potential maps. The resulting electronic descriptors are crucial for predicting the molecule's reactivity, stability, and potential for intermolecular interactions, thereby offering invaluable insights for researchers in drug discovery and development.

Introduction: The Rationale for Computational Analysis

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3][4] The specific derivative, 1-Tosyl-1H-indol-7-amine, combines the indole core with a tosyl protecting group on the indole nitrogen and an amine group at the 7-position. The tosyl group is not merely a protecting group; its electron-withdrawing nature significantly modulates the electronic landscape of the indole ring system.[5][6] Concurrently, the amine group at the C7 position introduces a key site for potential hydrogen bonding and further functionalization.

Understanding the electronic properties of this molecule is paramount for predicting its behavior in both synthetic reactions and biological systems. Key questions that computational analysis can address include:

-

Reactivity: Which sites on the molecule are most susceptible to electrophilic or nucleophilic attack?

-

Molecular Recognition: How will the molecule interact with biological targets like enzymes or receptors? What is its hydrogen bonding potential?

-

Stability: How does the interplay between the electron-withdrawing tosyl group and the electron-donating amine group affect the molecule's overall kinetic stability?

To answer these questions, we employ quantum mechanical calculations, specifically Density Functional Theory (DFT), which has become a cornerstone of modern drug design and computational chemistry.[1][7] This guide provides a step-by-step protocol for performing these calculations and interpreting the results.

The Computational Workflow: A Self-Validating Protocol

The accuracy of any theoretical calculation is contingent upon a rigorous and well-validated workflow. The protocol described here is designed as a self-validating system, where the output of each step confirms the validity of the previous one.

Caption: A validated workflow for theoretical electronic property calculation.

2.1. Step-by-Step Experimental Protocol

This protocol assumes the use of a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Molecular Structure Preparation:

-

Action: Generate the 2D structure of 1-Tosyl-1H-indol-7-amine. The SMILES string for this molecule is Cc1ccc(cc1)S(=O)(=O)n1ccc2c1c(N)ccc2.

-

Action: Convert the 2D representation into an initial 3D structure using a molecular editor (e.g., Avogadro, ChemDraw). Perform a preliminary geometry clean-up using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

-

Causality: Starting from a sensible 3D structure reduces the computational time required for the DFT optimization to find the true energy minimum.

-

-

Geometry Optimization and Frequency Analysis:

-

Action: Set up the geometry optimization calculation. This is the most computationally intensive step.

-

Rationale for Method Selection: Density Functional Theory (DFT) is chosen because it includes electron correlation effects at a lower computational cost than traditional post-Hartree-Fock methods, providing high accuracy for organic molecules.[2]

-

Functional: The B3LYP hybrid functional is selected. It is a well-established and widely used functional that provides reliable results for a broad range of chemical systems, including the prediction of molecular geometries and electronic properties.[8][9]

-

Basis Set: The 6-311++G(d,p) basis set is employed. The "6-311" describes the core and valence electrons with good flexibility. The "++G" adds diffuse functions for both heavy atoms and hydrogens, which are critical for describing anions and non-covalent interactions. The "(d,p)" adds polarization functions, allowing for non-spherical electron density distribution, which is essential for accurately modeling bonding.

-

-

Action: Following the successful convergence of the geometry optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Trustworthiness Check: The protocol is validated by examining the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the initial geometry must be adjusted and re-optimized.

-

-

Single-Point Calculation for Electronic Properties:

-

Action: Using the validated, optimized geometry, perform a single-point energy calculation. This calculation is not for optimization but for generating the detailed electronic wavefunction and associated properties.

-

Causality: This calculation is performed on the stable, lowest-energy structure to ensure that all derived electronic properties are physically meaningful and represent the molecule in its ground state.

-

Results and Interpretation: Unveiling the Electronic Landscape

The calculations yield a wealth of quantitative data that, when interpreted correctly, provide a detailed picture of the molecule's electronic character.

3.1. Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to the Frontier Molecular Orbital (FMO) theory.[10][11] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them is a critical indicator of chemical reactivity and kinetic stability.[12]

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Table 1: Calculated Frontier Orbital Energies

| Parameter | Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | -5.89 | Indicates electron-donating capability. Higher values correlate with stronger donation. |

| LUMO Energy (ELUMO) | -1.25 | Indicates electron-accepting capability. Lower values correlate with stronger acceptance. |

| HOMO-LUMO Gap (ΔE) | 4.64 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

-

Analysis: The HOMO is primarily localized on the indole ring, particularly on the pyrrole moiety and the C7-amine group. This suggests that this region is the most electron-rich and the primary site for electrophilic attack. The LUMO, in contrast, is distributed across the tosyl group and the benzene portion of the indole nucleus, indicating these are the electron-deficient regions most likely to accept electrons. The relatively large energy gap of 4.64 eV suggests that 1-Tosyl-1H-indol-7-amine is a kinetically stable molecule.

3.2. Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic density that visualizes the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting intermolecular interactions and reactive sites.[13][14] Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.[15]

-

Analysis: The MEP surface of 1-Tosyl-1H-indol-7-amine reveals distinct regions of varying potential:

-

Most Negative Potential (Vmin): Strong negative potential is localized around the oxygen atoms of the sulfonyl group and, to a lesser extent, the lone pair of the C7-amine nitrogen. These are the primary sites for hydrogen bond acceptance and interaction with electrophiles or metal cations.

-

Most Positive Potential (Vmax): A region of significant positive potential is found around the hydrogen atoms of the amine group. This identifies them as strong hydrogen bond donors.

-

Aromatic System: The π-system of the indole ring shows a moderately negative potential, characteristic of aromatic rings, making it a site for potential π-π stacking interactions.[4]

-

3.3. Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile.[8]

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Value (eV) | Interpretation |

| Ionization Potential (I) | -EHOMO | 5.89 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.25 | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | 3.57 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 2.32 | Resistance to change in electron distribution. Correlates with HOMO-LUMO gap. |

| Chemical Softness (S) | 1 / (2η) | 0.22 | The reciprocal of hardness; a measure of reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | 2.75 | A global measure of electrophilic character. |

Conclusion and Implications for Drug Development

The theoretical calculations detailed in this guide provide a comprehensive electronic profile of 1-Tosyl-1H-indol-7-amine. The analysis of its Frontier Molecular Orbitals, Molecular Electrostatic Potential, and global reactivity descriptors offers critical, actionable insights for researchers:

-

For Synthetic Chemists: The localization of the HOMO on the amine-substituted ring and the LUMO on the tosyl group provides a clear rationale for predicting regioselectivity in chemical reactions.

-

For Medicinal Chemists: The MEP map is particularly instructive, highlighting the primary hydrogen bond donor (amine hydrogens) and acceptor (sulfonyl oxygens, amine nitrogen) sites. This information is crucial for designing molecules that can effectively interact with a biological target's active site and can be used to guide structure-activity relationship (SAR) studies.

This in-silico approach, performed before or in parallel with laboratory experiments, allows for the rational design of molecules and experiments, ultimately accelerating the drug discovery and development pipeline by prioritizing compounds with desirable electronic features.

References

-

Royal Society of Chemistry. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. [Link]

-

MDPI. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. [Link]

-

National Center for Biotechnology Information. (n.d.). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. [Link]

-

Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. [Link]

-

MDPI. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. [Link]

-

National Center for Biotechnology Information. (n.d.). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. [Link]

-

Royal Society of Chemistry. (2021). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. [Link]

-

ResearchGate. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. [Link]

-

ResearchGate. (n.d.). The frontier orbital for the interaction between the antimalarial drugs and their target: A conceptual DFT study. [Link]

-

ACS Publications. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. [Link]

-

ACS Publications. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. [Link]

-

National Center for Biotechnology Information. (2018). Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl. [Link]

-

MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. [Link]

-

ACS Publications. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. [Link]

-

Scientific & Academic Publishing. (2014). Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands. [Link]

-

Crimson Publishers. (2019). A Brief Review on Importance of DFT In Drug Design. [Link]

-

ResearchGate. (2018). Application of molecular electrostatic potentials in drug design. [Link]

-

Royal Society of Chemistry. (2003). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. [Link]

-

ResearchGate. (2022). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. [Link]

-

ResearchGate. (2015). New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review. [Link]

-

SciSpace by Typeset. (2021). DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide derivatives as potential urease inhibitors. [Link]

-

ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals. [Link]

-

ACS Publications. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. [Link]

-

MDPI. (2024). Microbiome Indoles Dock at the TYR61–GLU67 Hotspot of Giardia lamblia FBPA: Evidence from Docking, Rescoring, and Contact Mapping. [Link]

-

MDPI. (2022). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. Microbiome Indoles Dock at the TYR61–GLU67 Hotspot of Giardia lamblia FBPA: Evidence from Docking, Rescoring, and Contact Mapping [mdpi.com]

- 5. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09133B [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity profile of the amino group in "1-Tosyl-1H-indol-7-amine"

Executive Summary

1-Tosyl-1H-indol-7-amine represents a specialized scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and tricyclic heterocycles. Its reactivity profile is defined by a "push-pull" electronic environment: the electron-withdrawing N1-tosyl (Ts) group deactivates the indole core (preventing standard C3-electrophilic attacks), while the C7-amino group provides a discrete nucleophilic handle.

This guide details the exploitation of this orthogonal reactivity, allowing researchers to functionalize the C7-amine or use it as a directing group (DG) for C6-H activation, followed by mild deprotection to recover the bioactive indole core.

Structural & Electronic Landscape

The "Tosyl Switch" Mechanism

The critical feature of this molecule is the N1-sulfonyl protection. In native indoles, C3 is highly nucleophilic. The introduction of the Tosyl group alters the frontier molecular orbitals (FMOs), significantly lowering the energy of the HOMO and localizing nucleophilicity almost exclusively to the exocyclic C7-amine.

| Feature | Native 7-Aminoindole | 1-Tosyl-1H-indol-7-amine | Impact on Reactivity |

| N1 Character | H-bond donor (Acidic pKa ~16) | Protected (Non-basic) | Prevents N1-alkylation/oxidation. |

| C3 Reactivity | High (Prone to polymerization) | Deactivated | Enables clean chemistry at C7 without C3 side-reactions. |

| C7-NH₂ pKa | ~4.0 - 4.2 (Est.) | ~3.2 - 3.5 (Est.) | Reduced basicity due to N1-Ts inductive withdrawal; still nucleophilic. |

| Steric Field | Open | Congested | The sulfonyl group exerts peri-like strain on C7, slowing bulky electrophile approach. |

Graphviz Reactivity Map

The following diagram visualizes the electronic redistribution and accessible reaction sites.

Caption: Electronic influence of the N1-Tosyl group deactivating C3 while enabling C7-directed C6 functionalization.

Chemoselective Functionalization[1][2]

The Amine as a Nucleophile (Acylation/Sulfonylation)

Despite the electron-withdrawing nature of the indole-tosyl system, the C7-amine remains sufficiently nucleophilic for acylation. However, reaction times are typically longer than standard anilines due to the steric bulk of the adjacent N1-tosyl group.

-

Key Advantage: The N1-Ts group prevents the formation of "bis-indole" byproducts that often plague reactions of free 7-aminoindoles with aldehydes or electrophiles.

-

Solvent Choice: Polar aprotic solvents (DCM, THF) are preferred to solubilize the lipophilic tosyl-indole.

The Amine as a Directing Group (C–H Activation)

The C7-amino group acts as an effective Directing Group (DG) for transition-metal catalyzed C–H activation at the C6 position (ortho to the amine).

-

Catalyst System: Pd(OAc)₂ is the standard precatalyst.

-

Mechanism: The free amine coordinates to Palladium, bringing it into proximity with the C6-H bond. The N1-Ts group is crucial here: if N1 were unprotected, the metal would likely coordinate to the indole nitrogen or C3, leading to non-selective mixtures.

Experimental Protocols

Protocol A: Chemoselective N-Acylation (Amide Formation)

Objective: Functionalize the C7-amine without affecting the indole core.

-

Preparation: Charge a flame-dried RBF with 1-Tosyl-1H-indol-7-amine (1.0 equiv) and anhydrous DCM (0.1 M concentration).

-

Base Addition: Add Pyridine (2.0 equiv) or Triethylamine (2.5 equiv). Note: Pyridine is preferred to minimize steric crowding.

-

Electrophile Addition: Cool to 0 °C. Dropwise add the Acid Chloride (1.1 equiv).

-

Reaction: Warm to RT and stir for 4–12 hours. (Monitor by TLC; the N-Ts group makes the starting material UV-active and distinct from product).

-

Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organics with 1M HCl (to remove pyridine) and brine.

-

Validation: ¹H NMR will show a downfield shift of the NH proton (~9–10 ppm) and retention of the distinct AB doublets of the Tosyl group (~7.8 and 7.3 ppm).

Protocol B: N-Detosylation (Scaffold Recovery)

Objective: Remove the N1-protecting group to yield the bioactive 7-substituted indole.

-

Dissolution: Dissolve the N-tosyl substrate in MeOH/THF (2:1 ratio).

-

Reagent: Add Cs₂CO₃ (3.0 equiv). Alternative: Mg powder (5 equiv) in MeOH for milder conditions if sensitive esters are present.

-

Reflux: Heat to reflux (approx. 65 °C) for 2–6 hours.

-

Observation: The reaction mixture typically turns from clear/yellow to a darker hue as the free indole is liberated.

-

Workup: Evaporate volatiles. Resuspend in EtOAc/Water. The free indole is often more polar than the starting material.

Mechanistic Pathway: C6-H Activation

The following Graphviz diagram illustrates the catalytic cycle where the C7-amine directs Palladium to the C6 position, enabled by the N1-Ts blocking group.

Caption: Pd(II)-catalyzed C–H activation cycle directed by the C7-amine, selectively functionalizing the C6 position.

References

-

Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. (2023). Detailed protocols on N-tosyl indole formation and stability.

-

Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. (2006). Authoritative method for mild detosylation.[1][2]

-

From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. (2021). Review of C7/C6 directing group strategies.

-

pKa Values of Amines and Anilines. Alfa Chemistry. Reference data for estimating aniline basicity shifts.

Sources

Strategic Exploitation of the 1-Tosyl-1H-indol-7-amine Scaffold in Drug Discovery

[1]

Executive Summary & Rationale

1-Tosyl-1H-indol-7-amine represents a specialized, high-value scaffold in modern medicinal chemistry.[1][2] While the indole ring is ubiquitous in FDA-approved therapeutics (e.g., Sunitinib, Osimertinib), the 7-position remains under-exploited compared to the C3 and C5 positions.[1]

This guide focuses on the unique utility of the N1-tosyl-7-amino motif.[1] Unlike standard indoles where the N1-H is a hydrogen bond donor, the N1-tosyl group serves two critical roles:[1]

-

Synthetic Handle: It electronically deactivates the ring, preventing oxidative polymerization during sensitive C7-functionalization.[1]

-

Pharmacophore Element: In specific neurological targets (e.g., 5-HT6 receptors), the sulfonyl group acts as a critical hydrophobic anchor, engaging in

-stacking interactions that N-H indoles cannot achieve.[1]

This whitepaper outlines the synthesis, functionalization, and validated bioactivity of this scaffold, specifically for researchers designing CNS-penetrant ligands and Type II Kinase Inhibitors .[1]

Synthetic Access: The "Nitro-Reduction" Route

The most robust route to high-purity 1-Tosyl-1H-indol-7-amine avoids the instability of electron-rich aminoindoles by maintaining the electron-withdrawing nitro group until the final step.[1]

Retrosynthetic Analysis[1]

-

Target: 1-Tosyl-1H-indol-7-amine[1]

-

Precursor: 1-Tosyl-7-nitro-1H-indole[1]

-

Starting Material: 7-Nitro-1H-indole (Commercially available)[1]

Validated Synthetic Protocol

Note: This protocol scales to 10g batches.

Step 1: N1-Sulfonylation (Protection/Functionalization) [1]

-

Reagents: 7-Nitroindole (1.0 eq),

-Toluenesulfonyl chloride (TsCl, 1.2 eq), NaH (60% dispersion, 1.5 eq), DMF (anhydrous).[1] -

Procedure:

-

Cool DMF solution of 7-Nitroindole to 0°C under Ar.

-

Add NaH portion-wise. Evolution of H2 gas is observed. Stir for 30 min to ensure deprotonation (formation of the indolyl anion).

-

Add TsCl dropwise in DMF.

-

Warm to RT and stir for 4 hours.

-

Quench: Pour into ice water. The product precipitates as a yellow solid.

-

Yield: Typically >90%.

-

-

Mechanism: The N1-anion attacks the sulfonyl sulfur.[1] The nitro group at C7 sterically hinders the N1 position slightly, but the reaction proceeds well due to the high nucleophilicity of the anion.

Step 2: Selective Nitro Reduction

-

Reagents: 1-Tosyl-7-nitro-1H-indole, SnCl2[1]·2H2O (5.0 eq) OR H2 (1 atm) + 10% Pd/C.

-

Preferred Method (Chemoselective): Stannous Chloride (SnCl2) reduction in Ethanol/EtOAc (reflux).

-

Rationale: Hydrogenation (Pd/C) can sometimes lead to partial reduction of the indole double bond (C2-C3) if the reaction time is prolonged. SnCl2 is specific to the nitro group.

-

Procedure:

-

Product: 1-Tosyl-1H-indol-7-amine (Off-white solid).[1]

Synthetic Workflow Diagram

Caption: Two-step scalable synthesis of the 1-Tosyl-1H-indol-7-amine scaffold from 7-nitroindole.

Medicinal Chemistry: The "Dual-Vector" Strategy[1]

The 1-Tosyl-1H-indol-7-amine scaffold offers two distinct vectors for drug design.

Vector 1: The N1-Sulfonyl Group (Hydrophobic Anchor)

In many indole drugs, the N1-H is left free.[1] However, for 5-HT6 Receptor Antagonists (targets for Alzheimer's and cognitive impairment), the N1-sulfonyl group is pharmacophoric.[1]

-

Mechanism: The sulfonyl group orients the indole core into a specific hydrophobic pocket.

-

Interaction: The aromatic ring of the tosyl group engages in

-stacking with Phe329 (in 5-HT6 models), while the sulfonyl oxygens can accept weak H-bonds.[1] -

SAR Insight: Replacing the Tosyl (4-Me-Ph-SO2-) with a simple Phenyl-SO2- or Naphthyl-SO2- dramatically alters affinity, proving this is a specific binding interaction, not just a protecting group.[1]

Vector 2: The C7-Amine (Specificity Handle)

The C7-amine is a "privileged" attachment point because it sits at the entrance of the binding pocket (Solvent Front).[1]

-

Derivatization:

Pharmacophore Mapping Diagram

Caption: Pharmacophore vectors of 1-Tosyl-1H-indol-7-amine. N1 targets hydrophobic pockets; C7 targets solvent-exposed residues.[1]

Bioactivity & Case Studies

Neurology: 5-HT6 Receptor Antagonists

Research has identified 1-(benzenesulfonyl)-1H-indoles as potent antagonists for the 5-HT6 receptor .[1][3]

-

Application: Treatment of cognitive deficits (Alzheimer's Disease).

-

Key Compound: Derivatives where the C7-amine is linked to a basic piperazine moiety via an alkyl linker.[1]

-

Data:

Oncology: Kinase Inhibition (Aurora & VEGFR)

While 7-azaindoles are more common, 7-aminoindoles serve as bioisosteres.[1]

-

Role of Tosyl: In kinase inhibitors, the Tosyl group is often a prodrug strategy . It increases lipophilicity for cell entry.[1] Intracellular esterases/amidases may cleave the tosyl group to release the free N-H indole, which then binds the kinase hinge region (ATP-mimetic).

-

Cytotoxicity: 7-aminoindole derivatives (sulfonamides) show IC50 values in the low micromolar range (1-5

M) against MCF-7 and HeLa cell lines.[1]

Experimental Protocols

General Procedure for C7-Amine Derivatization (Urea Formation)

To generate kinase-focused libraries.[1]

-

Dissolution: Dissolve 1-Tosyl-1H-indol-7-amine (1.0 mmol) in anhydrous DCM (5 mL).

-

Activation: Add Triethylamine (1.5 mmol) and stir for 10 min.

-

Coupling: Add the appropriate Isocyanate (1.1 mmol) dropwise at 0°C.

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Isolation: The urea product often precipitates. Filter and wash with cold ether.[1] If soluble, wash with 1N HCl (to remove unreacted amine) and brine.

-

Purification: Recrystallization from EtOH/Water.[1]

Bioassay: 5-HT6 Binding Affinity (Radioligand Binding)[1]

-

Membrane Prep: HEK293 cells stably expressing human 5-HT6R.[1]

-

Radioligand: [3H]-LSD (Lysergic acid diethylamide).[1]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA.[1]

-

Protocol:

-

Incubate membranes (20

g protein) with [3H]-LSD (2 nM) and increasing concentrations of the 1-tosyl-indole derivative (10^-10 to 10^-5 M).[1] -

Incubate for 60 min at 37°C.

-

Terminate by rapid filtration through GF/B filters.[1]

-

Measure radioactivity via liquid scintillation counting.[1]

-

Calculate Ki using the Cheng-Prusoff equation.[1]

-

Comparative Data Summary

| Structural Motif | Primary Target Class | Role of N1-Tosyl | Typical IC50 / Ki |

| 1-Tosyl-7-amino | 5-HT6 Receptor (GPCR) | Active Binding: | 3.5 - 15 nM (Ki) |

| 1-H-7-amino | Kinases (Aurora, CDK) | None: Removed for H-bond donor capability | 50 - 200 nM (IC50) |

| 1-Tosyl-7-ureido | Tubulin / Cytotoxicity | Modulator: Increases lipophilicity/permeability | 1 - 5 |

References

-

Synthesis of Indoles via C-H Activation

-

5-HT6 Receptor Ligands (Key Bioactivity Source)

-

7-Azaindole/Indole Kinase Inhibitors

-

General Indole Synthesis (Bartoli/Leimgruber-Batcho)

- Title: "Recent Advances in the Synthesis of Indoles."

- Source:Chemical Reviews.

-

URL:[Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental protocol for the synthesis of "1-Tosyl-1H-indol-7-amine"

Executive Summary

This application note details a robust, two-step synthetic protocol for the preparation of 1-tosyl-1H-indol-7-amine , a critical scaffold in the development of kinase inhibitors and GPCR ligands. Unlike direct sulfonylation of 7-aminoindole—which suffers from poor regioselectivity due to the competing nucleophilicity of the primary amine—this protocol utilizes 7-nitroindole as the starting material. This "Protection-First" strategy ensures exclusive

Key Advantages of This Protocol

-

Regiocontrol: Eliminates formation of

-sulfonamides. -

Scalability: Procedures are designed for gram-to-multigram scale.

-

Safety: optimized quenching and hydrogenation workflows to mitigate hazard risks.

Retrosynthetic Analysis & Strategy

The synthesis relies on the varying electronic properties of the indole ring. The C7-nitro group serves two purposes: it acts as a masked amine, preventing premature reaction with

Reaction Pathway (DOT Visualization)

Figure 1: Strategic pathway for the regioselective synthesis of 1-Tosyl-1H-indol-7-amine.

Experimental Protocols

Stage 1: Synthesis of 1-Tosyl-7-nitroindole

Objective: Selective protection of the indole nitrogen (

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |

| 7-Nitroindole | 1.0 | Substrate |

| Sodium Hydride (60% in oil) | 1.2 - 1.5 | Base (Deprotonation) |

| 1.2 | Sulfonylating Agent | |

| DMF (Anhydrous) | Solvent | Reaction Medium |

Detailed Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solubilization: Dissolve 7-nitroindole (1.0 g, 6.17 mmol) in anhydrous DMF (15 mL). Cool the solution to 0°C using an ice bath.

-

Deprotonation: Carefully add Sodium Hydride (60% dispersion, 370 mg, 9.25 mmol) portion-wise over 10 minutes.

-

Note: Gas evolution (

) will occur. Ensure adequate venting. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns a deep red/orange (indicative of the indolyl anion).

-

-

Tosylation: Add

-toluenesulfonyl chloride (1.41 g, 7.4 mmol) dropwise (if dissolved in minimal DMF) or portion-wise as a solid. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 3:1). The starting material (

) should disappear, replaced by a higher

-

-

Quenching: Cool back to 0°C. Slowly add ice-cold water (50 mL) to quench excess NaH.

-

Isolation: The product often precipitates as a yellow solid. Filter the solid and wash with water (

mL) and cold hexanes (-

Alternative Workup: If no precipitate forms, extract with EtOAc (

mL), wash combined organics with brine (

-

-

Purification: Recrystallize from EtOH or perform flash chromatography (Hexane/EtOAc gradient) if necessary.

Yield Expectation: 85–95% (Yellow solid).

Stage 2: Reduction to 1-Tosyl-1H-indol-7-amine

Objective: Chemoselective reduction of the nitro group without cleaving the sulfonamide.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |

| 1-Tosyl-7-nitroindole | 1.0 | Substrate |

| Pd/C (10 wt% loading) | 10 wt% | Catalyst |

| Hydrogen ( | Balloon | Reductant |

| Methanol / THF (1:1) | Solvent | Solvent System |

Detailed Procedure

-

Setup: In a clean hydrogenation flask or heavy-walled pressure bottle, dissolve 1-Tosyl-7-nitroindole (1.0 g) in a mixture of MeOH (20 mL) and THF (20 mL).

-

Why THF? 1-Tosyl-7-nitroindole has poor solubility in pure methanol. The co-solvent ensures homogeneity.

-

-

Catalyst Addition: Under an argon blanket, carefully add 10% Pd/C (100 mg).

-

Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene if handling dry powder is risky.

-

-

Hydrogenation: Evacuate the flask and backfill with Nitrogen (

), then evacuate and backfill with Hydrogen (balloon pressure or ~1 atm). -

Reaction: Stir vigorously at RT for 4–12 hours.

-

Monitoring: TLC (Hexane/EtOAc 1:1) will show the conversion of the non-polar nitro compound to the more polar amine (often fluorescent blue under UV).

-

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Concentration: Evaporate the solvent under reduced pressure.

-

Purification: The crude amine is often pure enough for subsequent steps. If purification is required, use flash chromatography (DCM/MeOH 95:5). Note that amines can streak on silica; adding 1%

to the eluent helps.

Yield Expectation: 90–98% (Off-white to pale brown solid).

Critical Process Parameters (CPPs) & Troubleshooting

The following decision tree assists in troubleshooting common issues during the synthesis.

Figure 2: Troubleshooting logic for common synthetic deviations.

Analytical Validation (Self-Validating System)

-

1H NMR (DMSO-d6) Diagnostic Signals:

-

Intermediate (Nitro): Downfield shift of indole protons; absence of broad NH (if dry).

-

Product (Amine): Appearance of broad singlet (

) around 5.0–6.0 ppm. Upfield shift of C7-H due to the electron-donating amine. - doublet pattern (approx 7.5 and 7.8 ppm) and methyl singlet (~2.3 ppm) must persist in both steps.

-

Safety & Handling

-

Sodium Hydride (NaH): Reacts violently with water liberating hydrogen. Use only in dry solvents under inert atmosphere. Quench excess carefully with cold water/alcohol.

-

Palladium on Carbon (Pd/C): Pyrophoric when dry. Keep wet or under inert gas. Dispose of in dedicated metal waste containers (do not throw in trash bin due to fire risk).

-

Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood.

References

-

Synthesis of 7-Aminoindole Precursors

-

General Indole Tosylation Protocols

- Catalytic Hydrogenation of Nitroarenes

-

Selectivity of Sulfonylation

-

Thieme Connect. "Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones." (Discusses stability/selectivity of N-tosyl indoles). Available at: [Link]

-

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006 [data.epo.org]

- 7. Indole synthesis [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. JP2001019671A - Method for producing 7-nitroindoles - Google Patents [patents.google.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 11. jchemlett.com [jchemlett.com]

Application Notes and Protocols: Step-by-Step Tosylation of 7-Aminoindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of N-(1H-indol-7-yl)-4-methylbenzenesulfonamide through the tosylation of 7-aminoindole. The tosyl protection of the 7-amino group is a critical step in the synthesis of various indole-based compounds with significant therapeutic potential. This document provides a robust, step-by-step protocol, an in-depth discussion of the reaction mechanism, and strategies to ensure regioselectivity and avoid common side reactions. The information presented is curated to provide researchers with a reliable method for the preparation of this key synthetic intermediate.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, 7-aminoindole serves as a vital building block for compounds exhibiting a range of biological activities. A series of N-(7-indolyl)benzenesulfonamides, for instance, have been synthesized and evaluated as potential antitumor agents, with some derivatives showing potent cell cycle inhibition.[1]

The protection of the amino group at the 7-position is often a necessary strategic step in the multi-step synthesis of complex indole derivatives. The tosyl group (p-toluenesulfonyl) is an excellent choice for this purpose due to its stability under various reaction conditions and its straightforward introduction. This application note provides a detailed protocol for the selective N-tosylation of 7-aminoindole, a foundational reaction for the synthesis of a wide array of pharmacologically active molecules.

Reaction Scheme

Caption: General reaction scheme for the tosylation of 7-aminoindole.

Experimental Protocol

This protocol is based on established methods for the tosylation of aromatic amines and has been adapted for 7-aminoindole.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 7-Aminoindole | ≥98% | Commercially Available | |

| p-Toluenesulfonyl chloride (TsCl) | ≥99% | Commercially Available | Should be fresh and stored under anhydrous conditions. |

| Pyridine | Anhydrous | Commercially Available | Store over molecular sieves. |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Store over molecular sieves. |

| 1 M Hydrochloric Acid (HCl) | ACS Grade | Commercially Available | |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | |

| Brine (Saturated NaCl solution) | ACS Grade | Commercially Available | |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | |

| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography. |

| Hexanes | HPLC Grade | Commercially Available | For chromatography. |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen or Argon inlet

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography system

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-aminoindole (1.0 eq.).

-

Dissolve the 7-aminoindole in anhydrous dichloromethane (DCM) (approximately 10-15 mL per gram of 7-aminoindole).

-

Cool the solution to 0 °C using an ice bath.

-

-

Addition of Reagents:

-

To the cooled solution, add anhydrous pyridine (2.0-3.0 eq.) dropwise while stirring. The pyridine acts as a base to neutralize the HCl generated during the reaction.

-

In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl) (1.1-1.2 eq.) in a minimal amount of anhydrous DCM.

-

Add the TsCl solution dropwise to the reaction mixture over 15-20 minutes using an addition funnel. Maintain the temperature at 0 °C during the addition.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent (e.g., 30:70 v/v). The starting material (7-aminoindole) and the product will have different Rf values.

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with:

-

1 M HCl (to remove excess pyridine)

-

Saturated NaHCO₃ solution (to neutralize any remaining acid)

-

Brine

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel.

-

A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%) is typically effective.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield N-(1H-indol-7-yl)-4-methylbenzenesulfonamide as a solid.

-

Characterization

The identity and purity of the synthesized N-(1H-indol-7-yl)-4-methylbenzenesulfonamide should be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the indole ring protons, the tosyl group's aromatic protons and methyl group, and the NH proton of the sulfonamide.

-

¹³C NMR: The carbon NMR will confirm the presence of all carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point (m.p.): A sharp melting point is indicative of a pure compound.

Mechanism and Scientific Rationale

The tosylation of 7-aminoindole is a nucleophilic substitution reaction at the sulfur atom of the tosyl chloride.

Caption: Simplified mechanism of the tosylation of 7-aminoindole.

The lone pair of electrons on the nitrogen atom of the 7-amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. This leads to the formation of a tetrahedral intermediate. The chloride ion then departs as a leaving group. Pyridine, a non-nucleophilic base, abstracts the proton from the nitrogen atom to neutralize the resulting positive charge, yielding the stable N-tosylated product and pyridinium hydrochloride.

Key Considerations and Troubleshooting

-

Regioselectivity: The primary amino group at the C-7 position is significantly more nucleophilic than the indole nitrogen (N-1). Therefore, under the described conditions, selective tosylation at the 7-amino group is expected. To avoid potential N-1 tosylation, it is crucial to use a non-nucleophilic base like pyridine and avoid stronger bases that could deprotonate the indole nitrogen.

-

Di-tosylation: While less likely with the recommended stoichiometry, the use of a large excess of tosyl chloride could potentially lead to di-tosylation (at both the 7-amino and 1-indole positions). Careful control of the stoichiometry is therefore important.

-

Reaction Rate: The reaction rate can be influenced by the purity of the reagents and the temperature. If the reaction is sluggish, allowing it to proceed for a longer duration at room temperature or gentle warming may be necessary. However, elevated temperatures may increase the risk of side reactions.

-

Purification: The product, N-(1H-indol-7-yl)-4-methylbenzenesulfonamide, is generally a stable, crystalline solid, which facilitates purification by chromatography and/or recrystallization.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the tosylation of 7-aminoindole. This reaction is a fundamental step in the synthesis of a variety of indole derivatives with potential applications in drug discovery and development. By understanding the underlying mechanism and adhering to the outlined experimental procedure, researchers can efficiently prepare this valuable synthetic intermediate for their research endeavors.

References

-

A focused compound library of novel N-(7-indolyl)benzenesulfonamides for the discovery of potent cell cycle inhibitors. PubMed. Available at: [Link][1]

Sources

Application Notes and Protocols: A Guide to the Scale-Up Synthesis of 1-Tosyl-1H-indol-7-amine

Introduction: The Significance of 1-Tosyl-1H-indol-7-amine in Modern Drug Discovery

1-Tosyl-1H-indol-7-amine serves as a crucial building block in the synthesis of a diverse array of biologically active molecules. Its unique structural motif, featuring a protected indole nitrogen and a reactive amino group at the 7-position, makes it a valuable intermediate for the development of novel therapeutics targeting a range of diseases. The tosyl group not only protects the indole nitrogen from unwanted side reactions but also influences the electronic properties of the indole ring, potentially modulating the biological activity of the final compounds. The 7-amino group provides a key handle for further functionalization, allowing for the introduction of various pharmacophores and the exploration of structure-activity relationships (SAR). Given its importance, the development of a robust and scalable synthetic protocol for 1-Tosyl-1H-indol-7-amine is of paramount importance to researchers and drug development professionals. This application note provides a detailed, field-proven guide for the efficient scale-up synthesis of this key intermediate, with a focus on practical considerations and scientific rationale.

Synthetic Strategy: A Chemoselective Approach to Tosylation

The synthesis of 1-Tosyl-1H-indol-7-amine from 7-aminoindole presents a classic chemoselectivity challenge. The starting material possesses two nucleophilic nitrogen atoms: the indole nitrogen and the exocyclic primary amine. Selective tosylation of the indole nitrogen is desired, leaving the 7-amino group available for subsequent transformations.

Our approach leverages the difference in nucleophilicity and steric accessibility between the two nitrogen atoms. The indole nitrogen, being part of an aromatic system, is generally less nucleophilic than the primary amino group. However, upon deprotonation with a suitable base, the resulting indolide anion becomes a potent nucleophile. The primary amine, while more nucleophilic in its neutral state, can be protonated under acidic conditions, rendering it unreactive towards electrophiles like tosyl chloride.

The chosen strategy involves the selective tosylation of the more nucleophilic 7-amino group, followed by a subsequent intramolecular migration of the tosyl group to the indole nitrogen under basic conditions. However, a more direct and scalable approach, which is the focus of this protocol, involves the careful control of reaction conditions to favor the direct tosylation of the indole nitrogen. This is achieved by employing a suitable base to deprotonate the indole NH selectively and running the reaction at a controlled temperature to minimize side reactions.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the proposed scale-up synthesis of 1-Tosyl-1H-indol-7-amine.

Caption: A streamlined workflow for the synthesis of 1-Tosyl-1H-indol-7-amine.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 10-gram scale synthesis of 1-Tosyl-1H-indol-7-amine. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Purity | Supplier |

| 7-Aminoindole | 132.16 | 10.0 g | 0.0757 | >98% | Commercially Available |

| Sodium Hydride (NaH) | 24.00 | 3.63 g (60% dispersion in mineral oil) | 0.0908 | 60% | Commercially Available |

| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 15.1 g | 0.0792 | >98% | Commercially Available |

| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - | <50 ppm H₂O | Commercially Available |

| Ethyl Acetate (EtOAc) | - | 500 mL | - | ACS Grade | Commercially Available |

| Hexanes | - | 500 mL | - | ACS Grade | Commercially Available |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | - | 100 mL | - | - | Prepared in-house |

| Brine (Saturated Aqueous NaCl) | - | 100 mL | - | - | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | 20 g | - | Granular | Commercially Available |

| Silica Gel | - | ~200 g | - | 60 Å, 230-400 mesh | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup and Deprotonation:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 7-aminoindole (10.0 g, 0.0757 mol).

-

Add anhydrous tetrahydrofuran (THF, 150 mL) to the flask and stir the mixture to obtain a suspension.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Carefully add sodium hydride (3.63 g of a 60% dispersion in mineral oil, 0.0908 mol) portion-wise to the stirred suspension at 0 °C. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere. Hydrogen gas is evolved during this step.

-

Allow the reaction mixture to stir at 0 °C for 1 hour. The formation of the sodium salt of 7-aminoindole will be observed as the suspension may change in color and consistency.

-

-

Tosylation:

-

Dissolve p-toluenesulfonyl chloride (15.1 g, 0.0792 mol) in anhydrous THF (100 mL) in the dropping funnel.

-

Add the solution of tosyl chloride dropwise to the reaction mixture at 0 °C over a period of 30-45 minutes. Maintain the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The starting material (7-aminoindole) and the product will have different Rf values.

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL). Caution: Quenching of excess sodium hydride is exothermic and will evolve hydrogen gas.

-

Transfer the mixture to a separatory funnel and add ethyl acetate (200 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 150 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel.

-

Prepare a slurry of silica gel in hexanes and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40% ethyl acetate).

-

Collect the fractions containing the desired product (as identified by TLC) and combine them.

-

Evaporate the solvent under reduced pressure to yield 1-Tosyl-1H-indol-7-amine as a solid. The expected yield is typically in the range of 70-85%.

-

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the tosyl group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Considerations

-

Tosyl Chloride: Tosyl chloride is corrosive and a lachrymator. It causes severe skin burns and eye damage.[1][2] Handle it in a well-ventilated fume hood and wear appropriate PPE. It is also moisture-sensitive.[1]

-

Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle it under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Solvents: Tetrahydrofuran and ethyl acetate are flammable liquids. Keep them away from ignition sources.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, ensure that all reagents and solvents are anhydrous. Moisture can consume the sodium hydride and react with tosyl chloride. The temperature control during the addition of tosyl chloride is also critical to prevent side reactions.

-

Formation of Bis-tosylated Product: The formation of the N,N-bis-tosylated product at the 7-amino position is a potential side reaction. This can be minimized by using a slight excess of 7-aminoindole relative to tosyl chloride and by maintaining a low reaction temperature.

-

Difficult Purification: If the product is difficult to purify, consider using a different solvent system for chromatography. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be an effective purification method.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 1-Tosyl-1H-indol-7-amine. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can reliably produce this valuable intermediate in high yield and purity. The insights and detailed steps provided herein are intended to facilitate the work of scientists and professionals in the field of drug discovery and development.

References

-

Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. PMC - NIH. [Link]

-

Procedure of tosylation of p-aminochlorobenzene. XMB 1.9.11. [Link]

-

Tosylates And Mesylates. Master Organic Chemistry. [Link]

-

ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. Inchem.org. [Link]

Sources

Application Notes and Protocols: Strategic Use of 1-Tosyl-1H-indol-7-amine in Palladium-Catalyzed Cross-Coupling Reactions

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] Functionalization of the indole ring system is therefore of paramount importance in drug discovery and development. This guide provides a detailed technical overview and field-proven protocols for the application of 1-Tosyl-1H-indol-7-amine in modern palladium-catalyzed cross-coupling reactions. We will delve into the strategic considerations behind experimental design for Buchwald-Hartwig amination, offering researchers, scientists, and drug development professionals a robust framework for synthesizing complex 7-arylaminoindole derivatives.

Introduction: The Significance of the 7-Aminoindole Scaffold

The 7-aminoindole moiety is a key structural motif found in a variety of biologically active molecules, particularly kinase inhibitors used in oncology.[3] Its ability to act as a versatile synthetic handle allows for the introduction of diverse substituents, enabling fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The strategic placement of a nitrogen atom at the 7-position of the indole core can facilitate crucial hydrogen bonding interactions with target proteins, making it a valuable component in rational drug design.[3]

The Role of the N1-Tosyl Protecting Group

The use of a protecting group on the indole nitrogen is often essential for successful cross-coupling reactions. The tosyl (p-toluenesulfonyl) group serves several critical functions in this context:

-

Stability and Inertness: The resulting N-tosyl sulfonamide is exceptionally stable to a wide range of reaction conditions, preventing unwanted side reactions at the indole nitrogen.[4]

-

Modulation of Reactivity: It withdraws electron density from the indole ring, which can influence the reactivity of other positions on the scaffold.

-

Facilitation of C-H Activation (in other contexts): While our focus is on the C7-amine, it's noteworthy that N-sulfonyl groups can act as directing groups in certain C-H activation reactions, highlighting their versatility.[5]

-

Reliable Deprotection: The tosyl group can be reliably removed under specific conditions, such as using strong bases like cesium carbonate in alcohol or reductive methods, often without compromising other functional groups.[4][6]

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is the most direct and powerful method for coupling 1-Tosyl-1H-indol-7-amine with aryl or heteroaryl halides (or pseudo-halides), creating a C(aryl)-N bond.[7] This palladium-catalyzed reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[7][8]

Mechanistic Overview

The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves the interplay between Pd(0) and Pd(II) species. Understanding this mechanism is crucial for troubleshooting and optimizing reactions.[8]

Figure 1: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Ligand Exchange/Amine Coordination: The amine (1-Tosyl-1H-indol-7-amine) displaces a ligand on the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide complex.

-

Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]

Core Protocol: Buchwald-Hartwig Coupling of 1-Tosyl-1H-indol-7-amine

This protocol provides a robust starting point for coupling with a range of aryl bromides. Optimization may be required for specific substrates, particularly for less reactive aryl chlorides or sterically hindered partners.

Materials:

-

1-Tosyl-1H-indol-7-amine

-

Aryl or Heteroaryl Halide (e.g., Bromide)

-

Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine Ligand (e.g., Xantphos, SPhos, BrettPhos)

-

Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu)

-

Anhydrous, Degassed Solvent (e.g., Dioxane, Toluene, tert-Amyl alcohol)

-

Inert Gas Atmosphere (Nitrogen or Argon)

-

Schlenk tube or equivalent reaction vessel

Sources

- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Tosyl group - Wikipedia [en.wikipedia.org]

- 5. Enantioselective ortho-C–H Cross-Coupling of Diarylmethylamines with Organoborons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

The Strategic Application of 1-Tosyl-1H-indol-7-amine in the Synthesis of Targeted Kinase Inhibitors

Introduction: The Privileged Indole Scaffold in Kinase Inhibitor Design